

Pilaralisib pan-class I PI3K inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pilaralisib

CAS No.: 934526-89-3

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Clinical Development and Efficacy Data

Pilaralisib was evaluated in multiple clinical trials for solid tumors and lymphomas. The following table summarizes the key efficacy outcomes from selected studies.

Study Description	Patient Population	Key Efficacy Findings	Reference
Phase I Monotherapy (Tablet)	Advanced Solid Tumors (N=22)	Partial Response (PR): 11.1% (2/18 pts); Stable Disease (SD): 33.3% (6/18 pts) [1]	
Phase I Combination Therapy	Advanced Solid Tumors (N=58) w/ Paclitaxel & Carboplatin	Partial Response (PR): 13.5% (7/52 pts); No enhanced activity over chemo alone [2]	
Phase II Monotherapy	Advanced/Recurrent Endometrial Carcinoma (N=67)	Overall Response Rate (ORR): 6% (4/67 pts); 6-mo PFS rate: 12% [3]	

The combination of **pilaralisib** with paclitaxel and carboplatin was found to have a manageable safety profile. The most frequent adverse events were **neutropenia (67.2%)** and **thrombocytopenia (67.2%)** [2]. Common treatment-related adverse events with the monotherapy tablet included **diarrhea (40.9%)**, **fatigue (40.9%)**, **decreased appetite (22.7%)**, and **hyperglycemia (22.7%)** [1].

Experimental Evidence and Protocols

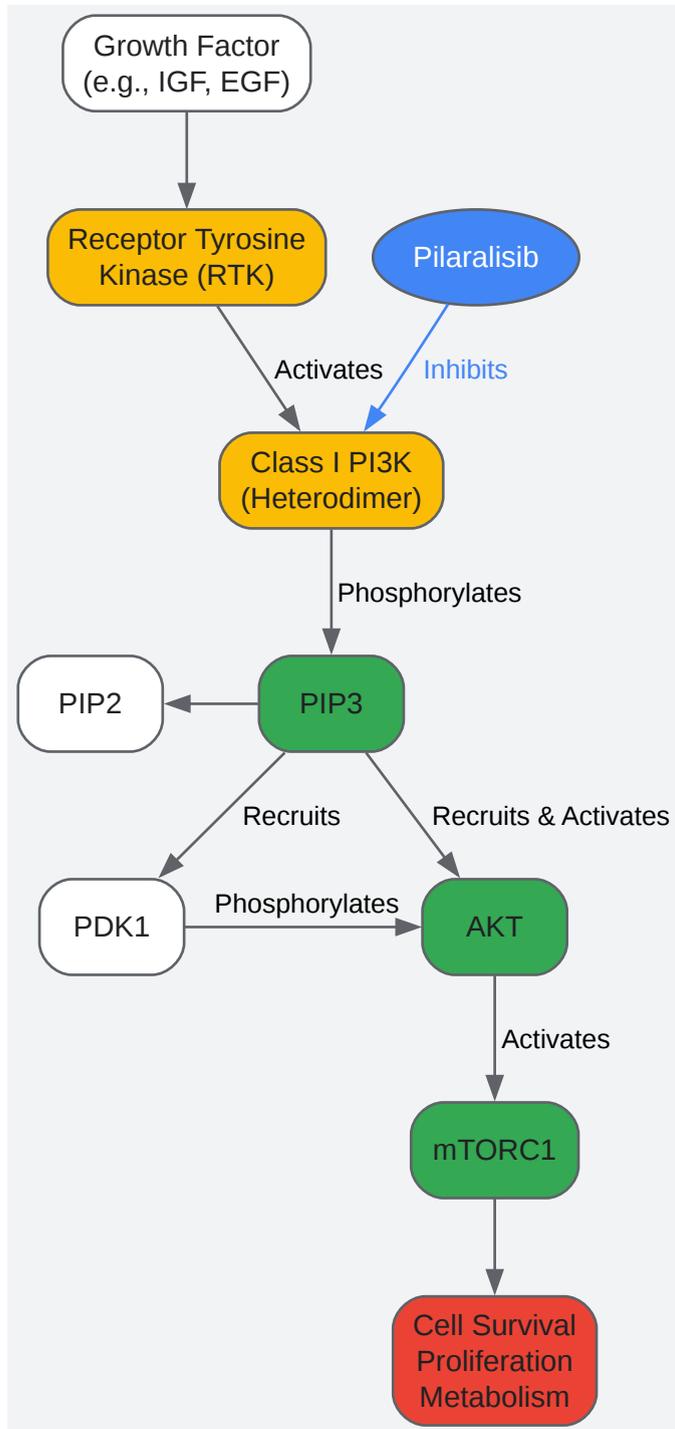
To help you understand the experimental basis for evaluating **Pilaralisib**, here are methodologies for key assays used in both clinical and recent repurposing research.

- **Pharmacodynamic Assessment in Tumor Tissue:** The inhibitory effect of **Pilaralisib** on its target pathway can be confirmed via **Western Blot analysis** of phosphorylated proteins in tumor biopsies. In one study, serial tumor biopsies from patients showed moderate inhibition of the PI3K pathway, with reductions in key markers [2].
 - **Protocol Summary:** Proteins are extracted from lysed tumor tissue using a RIPA buffer supplemented with phosphatase and protease inhibitors. After denaturation, proteins are separated by **SDS-PAGE gel electrophoresis**, transferred to a nitrocellulose membrane, and blocked with 5% milk. The membrane is then incubated with specific **primary antibodies** (e.g., anti-phospho-AKT, anti-total AKT) overnight at 4°C, followed by incubation with a **horseradish peroxidase (HRP)-conjugated secondary antibody**. Signal detection is performed using a chemiluminescent substrate [4].
- **Antiviral Activity Assessment (Plaque Assay):** A 2025 study investigated **Pilaralisib**'s ability to inhibit Enterovirus 71 (EV71) replication using a plaque reduction assay [4].
 - **Protocol Summary:** Vero cells are plated in 6-well plates until they reach approximately 80% confluence. The cells are infected with the EV71 virus at a specific multiplicity of infection (MOI). After viral adsorption, the supernatant is removed and replaced with a medium containing a range of concentrations of **Pilaralisib**. Following incubation, the infected cells are subjected to freeze-thaw cycles to release the virus. The virus-containing supernatant is then serially diluted and used to infect fresh Vero cell monolayers. These are overlaid with a medium containing low melting-point agarose and incubated. Finally, the cells are fixed with formalin, stained with crystal violet, and the number of viral plaques (clear zones) is counted to determine the compound's inhibitory effect [4].

Mechanism of Action and Signaling Pathway

Pilaralisib is a highly selective, reversible inhibitor of all class I PI3K isoforms (PI3K α , β , δ , and γ) [3] [5]. It targets the PI3K/AKT signaling pathway, which is hyperactivated in many cancers and plays a critical role in cell growth, survival, and metabolism [6] [7] [8].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of **Pilaralisib**.



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Pilaralisib binds to and inhibits Class I PI3K enzymes, preventing the production of PIP3. This inhibits the downstream activation of AKT and mTORC1, disrupting signals for cell survival and proliferation [6] [9]

[8]. The tumor suppressor **PTEN** acts as a natural antagonist to this pathway by dephosphorylating PIP3 back to PIP2 [6].

Future Research and Repurposing Potential

While the clinical development of **Pilaralisib** in oncology has been largely discontinued, recent research points to a promising new direction.

- **Antiviral Drug Repurposing:** A 2025 study demonstrated that **Pilaralisib** inhibits the replication of **Enterovirus 71 (EV71)**, a major cause of hand, foot, and mouth disease. In mouse models, treatment reduced EV71-induced mortality by 50-80% and decreased tissue viral load [4]. This suggests that targeting the host cell's PI3K/Akt pathway, which is hijacked by the virus, could be a viable therapeutic strategy.

In summary, **Pilaralisib** serves as a well-characterized tool compound in PI3K pathway research. Its journey underscores the challenges of developing targeted therapies, while its recent investigation in virology highlights the dynamic potential of drug repurposing.

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To cite this document: Smolecule. [Pilaralisib pan-class I PI3K inhibitor discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-pan-class-i-pi3k-inhibitor-discovery>]

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